MK-8719 (chemical name: (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol) is a potent and selective small molecule inhibitor of the human O-GlcNAcase (hOGA) enzyme. [, ] O-GlcNAcase is the sole enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins. [] This process is crucial for cellular signaling and protein function. [] MK-8719's role in scientific research stems from its ability to inhibit O-GlcNAcase, leading to increased O-GlcNAcylation of proteins, and subsequently influencing various cellular processes. It serves as a valuable tool to investigate the role of O-GlcNAcylation in various diseases, particularly neurodegenerative disorders like Alzheimer's disease.
The synthesis of MK-8719 started with carbohydrate-based lead molecules and involved a multi-step optimization process. [] The key goal was to reduce polar surface area while maintaining potency, selectivity, and improving drug-like properties like CNS exposure, metabolic stability, favorable pharmacokinetics, and a robust in vivo pharmacodynamic response. [] A detailed description of the synthetic route, including specific reagents, reaction conditions, and yields, can be found in the paper "Synthesis of O-GlcNAcase Inhibitor MK-8719". []
MK-8719 primarily acts as an inhibitor, specifically targeting the O-GlcNAcase enzyme. [, ] It competitively binds to the enzyme's active site, preventing the removal of O-GlcNAc from proteins. [] This inhibition leads to increased O-GlcNAcylation levels, affecting downstream signaling pathways and cellular processes. []
MK-8719 functions by inhibiting O-GlcNAcase, the enzyme responsible for removing O-GlcNAc from proteins. [, ] This inhibition leads to an increase in O-GlcNAc levels on various proteins, including tau. [] Hyperphosphorylation and aggregation of tau protein are hallmarks of Alzheimer's disease and other tauopathies. [] By increasing O-GlcNAcylation of tau, MK-8719 has been shown to reduce tau phosphorylation, aggregation, and potentially slow down neurodegeneration. [, ]
MK-8719 possesses several key physical and chemical properties that make it a suitable drug candidate. It exhibits high potency and selectivity for the OGA enzyme across multiple species, including humans, mice, rats, and dogs. [, ] It also demonstrates excellent CNS penetration, indicating its ability to cross the blood-brain barrier and reach its target in the brain. [, ] Moreover, MK-8719 exhibits favorable metabolic stability and pharmacokinetic properties, making it suitable for oral administration. [, , ]
MK-8719 has significant applications in scientific research, particularly in the study and potential treatment of neurodegenerative diseases like Alzheimer's disease. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4